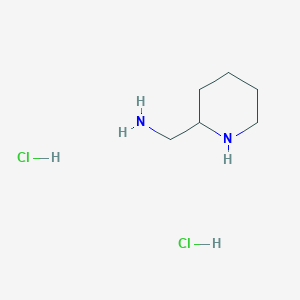

Piperidin-2-ylmethanamine dihydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic Chemistry and Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry and drug discovery. researchgate.netnih.gov This structural motif is ubiquitous in a vast array of natural products, particularly alkaloids, and is a key component in numerous synthetic pharmaceuticals. arizona.eduwikipedia.orglifechemicals.com The prevalence of the piperidine scaffold can be attributed to its versatile three-dimensional structure, which allows for precise spatial orientation of functional groups, enabling strong and specific interactions with biological targets. lifechemicals.com

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. nih.govencyclopedia.pub These include treatments for cancer, viral infections, malaria, microbial and fungal infections, hypertension, pain, inflammation, Alzheimer's disease, and psychosis. researchgate.netnih.gov The introduction of chiral centers into the piperidine scaffold can significantly enhance biological activity and selectivity, improve physicochemical and pharmacokinetic properties, and reduce toxicity. thieme-connect.comthieme-connect.com This makes chiral piperidines, such as those derived from piperidin-2-ylmethanamine, highly sought-after building blocks in the design of new therapeutic agents. thieme-connect.comthieme-connect.com

The development of efficient and cost-effective synthetic methods for producing substituted piperidines is a critical endeavor in contemporary organic chemistry. nih.govajchem-a.com Researchers continuously explore novel synthetic strategies, including multi-component cascade reactions and catalytic hydrogenations, to access these valuable molecular frameworks. nih.govorganic-chemistry.org The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's properties, making it an indispensable tool for medicinal chemists aiming to develop next-generation drugs. lifechemicals.com

Overview of Piperidin-2-ylmethanamine Dihydrochloride (B599025) as a Key Chemical Entity

Piperidin-2-ylmethanamine dihydrochloride is a piperidine derivative that serves as a crucial building block in advanced chemical research and pharmaceutical development. evitachem.comnih.gov As a bifunctional compound, featuring both a secondary amine within the piperidine ring and a primary aminomethyl group at the 2-position, it offers multiple reaction sites for chemical modification. evitachem.com This dual reactivity makes it a versatile intermediate for the synthesis of more complex molecules. evitachem.comru.nl

The compound is supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions. evitachem.com Its synthesis can be achieved through several routes, including the catalytic hydrogenation of its pyridine (B92270) precursor, pyridine-2-yl-methanamine. evitachem.com Advanced methods focus on achieving high conversion rates and stereoselectivity, particularly for producing specific enantiomers like the (R)-isomer, which is often accomplished through chiral resolution or stereospecific ring expansion techniques. evitachem.com

In research, Piperidin-2-ylmethanamine dihydrochloride is primarily utilized as a scaffold in the construction of novel bioactive compounds. evitachem.comnih.gov Its amine functional groups can readily undergo reactions such as alkylation and acylation, allowing for the attachment of various substituents to explore structure-activity relationships (SAR). evitachem.com This makes it a valuable tool in medicinal chemistry for developing new drug candidates, particularly those targeting the central nervous system. evitachem.com

Below is a data table summarizing the key chemical properties of Piperidin-2-ylmethanamine and its dihydrochloride salt.

| Property | Value |

| IUPAC Name | (Piperidin-2-yl)methanamine dihydrochloride |

| Synonyms | 2-Aminomethylpiperidine dihydrochloride |

| CAS Number | 56098-52-3 (for dihydrochloride); 22990-77-8 (for free base) evitachem.comchemscene.com |

| Molecular Formula | C₆H₁₆Cl₂N₂ (or C₆H₁₄N₂·2HCl) evitachem.com |

| Molecular Weight | 187.11 g/mol evitachem.com |

| Appearance | Typically a white crystalline powder evitachem.com |

| Solubility | Soluble in water evitachem.com |

Properties

IUPAC Name |

piperidin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-6-3-1-2-4-8-6;;/h6,8H,1-5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKUSTRJUDKWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739925 | |

| Record name | 1-(Piperidin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56098-52-3 | |

| Record name | 1-(Piperidin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperidin 2 Ylmethanamine Dihydrochloride and Its Functionalized Analogues

Classical and Contemporary Synthetic Routes

The construction of the piperidine (B6355638) ring and the introduction of the aminomethyl group at the second position can be achieved through several distinct pathways. These routes vary in their starting materials, efficiency, and ability to produce stereochemically pure isomers.

Strategies Involving Pyridine (B92270) Hydrogenation

A common and industrially viable method for the synthesis of piperidin-2-ylmethanamine is the catalytic hydrogenation of a pyridine precursor, specifically 2-cyanopyridine. google.comgoogle.com This process involves the reduction of the pyridine ring to a piperidine ring and the simultaneous reduction of the nitrile group to a primary amine.

The reaction is typically carried out in one or two steps at elevated temperatures and pressures, using a cobalt-containing catalyst. google.comgoogle.com The use of rhodium on carbon has also been reported for the hydrogenation of 2-aminomethylpyridine, an intermediate in this process. google.com Other catalysts, such as ruthenium-based systems and cobalt-titanium nanocomposites, have been explored to optimize this reaction, offering high conversion rates and minimizing byproducts. evitachem.com Palladium on carbon in conjunction with ammonium (B1175870) formate (B1220265) can also be used for the reduction of pyridine N-oxides to piperidines. organic-chemistry.org

Table 1: Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst | Precursor | Conditions | Key Features |

| Cobalt-containing catalyst | 2-Cyanopyridine | 120-230°C, 10-45 MPa H₂ | Industrially viable, one or two-step process. google.comgoogle.com |

| Rhodium on activated carbon | 2-Aminomethylpyridine | Aqueous phase, H₂ | Used for the second hydrogenation step. google.com |

| Ruthenium-based systems | Pyridine-2-yl-methanamine | 80–100°C, 50–70 bar H₂, water | >95% conversion, green solvent. evitachem.com |

| Cobalt-titanium nanocomposites | Pyridine-2-yl-methanamine | - | No acidic additives required. evitachem.com |

| Palladium on carbon/Ammonium formate | Pyridine N-oxides | - | Efficient reduction to piperidines. organic-chemistry.org |

Lithiation-Trapping Approaches from N-Boc Piperidines

The direct functionalization of the piperidine ring at the C2 position can be achieved through lithiation-trapping strategies starting from N-Boc-piperidine. This method involves the deprotonation of the C2 position using a strong base, such as a lithium amide, to form an organolithium intermediate. This intermediate can then be "trapped" by an electrophile to introduce a desired functional group. For the synthesis of piperidin-2-ylmethanamine, a suitable electrophile would be one that can be converted to a methanamine group. This approach offers a direct way to introduce functionality at a specific position on the piperidine ring. Rhodium-catalyzed C-H insertion reactions of N-Boc-piperidine have also been utilized to generate 2-substituted analogues. nih.gov

Synthesis from Natural Amino Acids (e.g., Lysine)

The use of natural amino acids as chiral starting materials provides an elegant and efficient way to synthesize enantiomerically pure piperidine derivatives. L-lysine, with its inherent stereochemistry and functional groups, is a particularly useful precursor for the synthesis of (R)-piperidin-2-ylmethanamine. evitachem.com One strategy involves the conversion of (S)-lysine into an aziridinium (B1262131) species, which then undergoes a stereospecific ring expansion to yield (R)-piperidin-2-ylmethanamine with high enantiomeric excess (>99% ee). evitachem.com This method is advantageous as it avoids racemization and is suitable for gram-scale production. evitachem.com Another approach, inspired by the biosynthesis of piperidine alkaloids, utilizes L-lysine as a building block to form a δ-amino carbonyl intermediate, which then cyclizes to a Δ¹-piperideine. This intermediate serves as a versatile precursor for a variety of piperidine-based natural products. rsc.org

Reductive Amination Protocols in Piperidine Synthesis

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is applicable to the synthesis of piperidine rings. This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ to the corresponding amine. In the context of piperidine synthesis, this can be an intramolecular reaction of a δ-amino aldehyde or ketone to form the piperidine ring. For instance, a [5+1] annulation method involving a hydrogen borrowing cascade catalyzed by iridium(III) can be used for the stereoselective synthesis of substituted piperidines. nih.gov This process involves the intermolecular formation of a hydroxyamine intermediate followed by an intramolecular amination and imine reduction. nih.gov

Stereoselective Aziridinium Intermediate Formation and Intramolecular Ring Opening

A powerful strategy for the stereoselective synthesis of piperidine derivatives involves the formation of an aziridinium intermediate followed by an intramolecular ring-opening reaction. This approach allows for precise control over the stereochemistry of the final product. For example, starting from (S)-lysine, an aziridinium species can be generated. This highly strained, three-membered ring then undergoes a stereospecific intramolecular ring expansion, leading to the formation of the desired (R)-piperidin-2-ylmethanamine with excellent enantiomeric excess. evitachem.com This method highlights the utility of strained-ring intermediates in directing the stereochemical outcome of a reaction. Vinylaziridines can also serve as valuable building blocks, undergoing intramolecular SN2' substitution to yield piperidine derivatives. researchgate.net

Table 2: Summary of Synthetic Strategies

| Synthetic Strategy | Key Features | Starting Materials (Examples) |

| Pyridine Hydrogenation | Industrially scalable, high conversion rates. | 2-Cyanopyridine, Pyridine-2-yl-methanamine. evitachem.comgoogle.comgoogle.com |

| Epimerization | Allows for correction of stereochemistry post-synthesis. | Mixture of diastereomers. |

| Lithiation-Trapping | Direct functionalization at C2. | N-Boc-piperidine. nih.gov |

| Synthesis from Natural Amino Acids | Enantiomerically pure products. | L-lysine. evitachem.comrsc.org |

| Reductive Amination | Versatile C-N bond formation. | δ-amino aldehydes/ketones. nih.gov |

| Aziridinium Intermediate | High stereocontrol. | (S)-Lysine, Vinylaziridines. evitachem.comresearchgate.net |

Asymmetric Synthesis and Enantioselective Approaches

The creation of specific stereoisomers of piperidin-2-ylmethanamine and its derivatives is paramount for their biological activity. Asymmetric synthesis, which favors the formation of a specific enantiomer or diastereomer, is therefore a primary focus in their preparation.

Chiral Pool-Based Syntheses

One effective strategy for asymmetric synthesis involves the use of a chiral pool, which utilizes readily available, inexpensive chiral molecules as starting materials. For instance, conveniently protected aspartic acid can serve as a chiral adduct for the synthesis of (2S)-6-oxo-1,2-piperidinedicarboxylates, which are precursors for further functionalization. nih.gov This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final piperidine product.

Another example involves the use of L-serine to derive organozinc reagents for conjugate addition to enones, leading to the formation of 2,6-disubstituted piperidines. whiterose.ac.uk Although this method can result in inseparable diastereomers, it demonstrates the utility of amino acids as chiral building blocks. whiterose.ac.uk The "memory of chirality" is another advanced principle where the dynamic chirality of an enolate is used to achieve asymmetric induction, providing a pathway for synthesizing chiral intermediates from chiral precursors. nih.gov

Enantioselective Catalysis in Piperidin-2-ylmethanamine Dihydrochloride (B599025) Preparation

Enantioselective catalysis is a powerful tool for the synthesis of chiral piperidines, often providing high levels of stereocontrol. Rhodium-catalyzed C-H insertion reactions have been successfully employed for the C2-functionalization of piperidines. nih.govnih.gov The choice of both the catalyst and the protecting group on the piperidine nitrogen is crucial for controlling the site selectivity and stereoselectivity of the reaction. nih.govnih.gov

For example, the use of Rh₂(R-TCPTAD)₄ with N-Boc-piperidine or Rh₂(R-TPPTTL)₄ with N-brosyl-piperidine can generate 2-substituted analogues. nih.govnih.gov The Rh₂(R-TPPTTL)₄-catalyzed reactions have been shown to be highly diastereoselective and maintain relatively constant levels of enantioselectivity. nih.gov

Copper-catalyzed reactions have also emerged as a practical method for synthesizing chiral piperidines. A Cu-catalyzed asymmetric cyclizative aminoboration, using a Cu/(S, S)-Ph-BPE chiral catalyst, can produce cis-2-aryl-3-substituted piperidines in high yields and with excellent enantioselectivity. nih.govresearchgate.netnih.gov This method is notable for its mild reaction conditions and good functional group tolerance. nih.govresearchgate.net

Table 1: Examples of Enantioselective Catalytic Systems

| Catalyst System | Substrate | Product Type | Key Features |

| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | 2-substituted piperidines | Highly diastereoselective (29->30:1 d.r.), consistent enantioselectivity (52–73 % ee). nih.gov |

| Cu/(S, S)-Ph-BPE | Unsaturated amine | cis-2-aryl-3-substituted piperidines | High yields, excellent enantioselectivity, mild reaction conditions. nih.govresearchgate.net |

| Chiral Squaramide | 3-methyleneindolinones and acrylamides | Spiro-oxindole piperidin-2-one derivatives | Excellent yields (up to 99%), high stereoselectivities (up to >20:1 dr and up to 99% ee). researchgate.net |

Diastereoselective Reduction Strategies

Diastereoselective reduction is a key step in many synthetic routes to functionalized piperidines. The stereoselective reduction of an intermediate imine is a critical step in the formation of 2,6-disubstituted piperidines from 6-oxoamino acid derivatives. whiterose.ac.uk

A notable example is the diastereoselective hydroxylation of N-protected-6-substituted piperidin-2-ones. Treatment of the lithium enolate of these compounds with (+)-camphorsulfonyloxaziridine at low temperatures (-78 °C) leads to hydroxylation with high yield and excellent diastereoselectivity. nih.gov The resulting hydroxylated piperidinones can then be carried on to produce compounds like (2S,5R)-5-hydroxylysine. nih.gov

Another approach involves the double reduction of substituted pyridines. This method has been used for the asymmetric synthesis of aminofluoropiperidine, a precursor for a CGRP receptor antagonist. nih.gov

Retention of Stereochemistry During Chemical Transformations

Maintaining the stereochemical integrity of chiral centers throughout a multi-step synthesis is crucial. An effective protecting group strategy is often necessary to achieve complete retention of chirality. rsc.orgresearchgate.net For instance, in the synthesis of enantiopure NH-piperidines from chiral amines via a nitroalkene/amine/enone (NAE) condensation, a suitable protecting group strategy was developed to ensure complete retention of the original chirality (ee > 95%). rsc.orgresearchgate.net

The choice of deprotection conditions is also critical. In the aforementioned NAE condensation, various acidic conditions were explored to remove the protecting group without compromising the stereochemistry of the final product. researchgate.net This highlights the importance of carefully selecting reaction conditions to preserve the desired stereoisomer.

Process Optimization for Scalable and Efficient Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure efficiency, cost-effectiveness, and sustainability. A key strategy is to minimize the number of isolation steps, which can improve productivity and reduce solvent usage. researchgate.net For example, the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride has been optimized by carrying out the initial steps without isolating the intermediates. researchgate.net

One-pot processes that combine multiple reaction steps, such as hydrogenation and functionalization, are also highly desirable as they make the synthesis faster and less costly. nih.gov The development of catalytic reactions that can be conducted on a larger scale is also a significant aspect of process optimization. For instance, a scale-up experiment of a Cu-catalyzed asymmetric cyclizative aminoboration was successfully conducted at a 2 mmol scale, demonstrating its potential for larger-scale production. nih.govresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of Piperidin 2 Ylmethanamine Dihydrochloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For a compound like Piperidin-2-ylmethanamine dihydrochloride (B599025), the ¹H NMR spectrum would be expected to show a series of signals corresponding to the protons on the piperidine (B6355638) ring and the methanamine side chain.

The chemical shifts (δ) are influenced by the electron density around the protons and the presence of the two hydrochloride salts, which would lead to deshielding of protons near the nitrogen atoms. The expected signals would include multiplets for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The protons on the carbon adjacent to the two nitrogen atoms (C2 and the aminomethyl carbon) would appear at the lower end of this range (more deshielded). The NH and NH₂ protons would likely appear as broad signals, and their chemical shifts could be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for Piperidin-2-ylmethanamine Dihydrochloride

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine Ring CH₂ (positions 3, 4, 5) | 1.5 - 2.0 | Multiplet |

| Piperidine Ring CH (position 2) | 3.0 - 3.5 | Multiplet |

| Piperidine Ring CH₂ (position 6) | 2.8 - 3.3 | Multiplet |

| Methanamine CH₂ | 3.1 - 3.6 | Multiplet |

| Piperidine NH | Broad | Singlet/Broad |

| Aminomethyl NH₂ | Broad | Singlet/Broad |

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Piperidin-2-ylmethanamine dihydrochloride would give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are indicative of the hybridization and chemical environment of the carbon atoms. The carbons of the piperidine ring would be expected to resonate in the range of 20-60 ppm. The carbon atom at position 2, being attached to the aminomethyl group, and the carbon at position 6, adjacent to the ring nitrogen, would be the most deshielded among the ring carbons. The carbon of the methanamine side chain would also appear in a similar region.

Table 2: Predicted ¹³C NMR Chemical Shifts for Piperidin-2-ylmethanamine Dihydrochloride

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Piperidine Ring C3, C4, C5 | 20 - 30 |

| Piperidine Ring C2 | 50 - 60 |

| Piperidine Ring C6 | 45 - 55 |

| Methanamine C | 40 - 50 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

A COSY spectrum would reveal correlations between protons that are coupled to each other, allowing for the tracing of the proton network within the piperidine ring and the side chain. An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached, enabling the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For Piperidin-2-ylmethanamine dihydrochloride (C₆H₁₆Cl₂N₂), HRMS would be expected to provide a measured mass that is very close to its calculated exact mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like Piperidin-2-ylmethanamine dihydrochloride. In positive ion mode ESI-MS, the compound would likely be observed as its protonated molecular ion [M+H]⁺, where M is the free base (Piperidin-2-ylmethanamine). The mass spectrum would show a peak corresponding to the mass of the protonated free base. Fragmentation patterns, which can be induced in the mass spectrometer, would provide further structural information by showing the loss of specific fragments from the parent ion.

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying the functional groups present within a molecule by measuring how the molecule absorbs infrared radiation, causing its bonds to vibrate.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nih.gov When a sample is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, causing them to stretch or bend. libretexts.org These absorption frequencies are characteristic of particular bond types and functional groups, providing a molecular "fingerprint." nih.govchemrxiv.org

Table 1: Typical Infrared Absorption Frequencies for Piperidin-2-ylmethanamine Dihydrochloride Functional Groups

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Ammonium (B1175870) (Primary R-NH₃⁺) | N-H Stretch | 2800-3200 | Broad, Strong |

| Ammonium (Secondary R₂-NH₂⁺) | N-H Stretch | 2400-3200 | Broad, Strong |

| Amine | N-H Bend | 1500-1650 | Medium-Strong |

| Alkane (Piperidine Ring) | C-H Stretch | 2850-2960 | Strong |

| Alkane (Piperidine Ring) | C-H Bend | 1450-1470 | Medium |

| C-N Stretch | 1000-1250 | Medium-Weak |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de This effect occurs when the X-ray radiation used in the diffraction experiment has an energy close to the absorption edge of a heavier atom within the crystal structure. thieme-connect.desoton.ac.uk Under these conditions, the scattering intensities of specific pairs of reflections, known as Bijvoet pairs (h,k,l and -h,-k,-l), are no longer identical. By measuring these intensity differences, the absolute arrangement of atoms in space can be established. researchgate.net While this method is most effective with atoms heavier than oxygen, recent advancements allow for the determination of absolute structure even for light-atom organic molecules. researchgate.net

The analysis of a substituted piperidine derivative, phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, provides a relevant example of the data obtained from a crystallographic study. researchgate.net The study revealed detailed structural parameters, including the chair and twisted boat conformations of the piperidine ring. researchgate.net

Table 2: Representative Crystallographic Data for a Substituted Piperidine Derivative researchgate.net

| Parameter | Value |

| Compound Name | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone |

| Chemical Formula | C₂₅H₂₅NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2543(7) |

| b (Å) | 10.5543(8) |

| c (Å) | 12.6184(6) |

| α (°) | 77.901(7) |

| β (°) | 71.270(2) |

| γ (°) | 70.390(5) |

| Volume (ų) | 974.3(1) |

| Z (molecules/unit cell) | 2 |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in assessing the purity of chemical compounds and in separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. unodc.org It is widely employed for the purity assessment of pharmaceutical compounds and raw materials. For analyzing piperidine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. nih.govresearchgate.net In this method, the compound is dissolved in a suitable solvent and passed through a column packed with a nonpolar stationary phase, typically octadecylsilane (B103800) (C18). unodc.orgresearchgate.net A polar mobile phase is used to elute the components from the column, and a detector measures the concentration of each component as it exits. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

For chiral molecules like Piperidin-2-ylmethanamine, determining the enantiomeric excess (e.e.), or the purity of one enantiomer relative to the other, is critical. This requires a chiral separation method. Chiral HPLC can be performed in two main ways: using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral derivatizing agent. google.comresearchgate.net The latter approach involves reacting the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column like a C18. researchgate.netnih.gov For aminopiperidines, which may lack a UV chromophore, derivatization also serves to introduce a chromophoric group, enabling detection by a UV detector. researchgate.netnih.gov

Table 3: Example HPLC Conditions for Purity Analysis of Piperidine Derivatives researchgate.net

| Parameter | Condition |

| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (68:32, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV |

| Column Temperature | 30 °C |

Table 4: Example Chiral HPLC Conditions for Enantiomeric Separation of an Aminopiperidine Derivative nih.gov

| Parameter | Condition |

| Derivatizing Agent | para-Toluene sulfonyl chloride (PTSC) |

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Resolution (Rₛ) | > 4.0 |

Chemical Transformations and Derivatization Strategies of Piperidin 2 Ylmethanamine Dihydrochloride

Ring-Opening and Ring-Closing Reactions Involving the Piperidine (B6355638) System

Ring-opening and ring-closing reactions represent powerful strategies for the synthesis and transformation of piperidine-containing molecules.

Ring-Opening Reactions: The piperidine ring can be opened under specific conditions. For example, photooxidation of N-arylaminopiperidines in the presence of a photosensitizer can lead to the cleavage of the ring to form acyclic aminoaldehydes. researchgate.net Electrochemical methods have also been developed for the ring-opening of piperidine-containing peptides, yielding peptide aldehydes through C-N bond cleavage. thieme-connect.de

Ring-Closing Reactions: The synthesis of the piperidine ring itself is often achieved through intramolecular cyclization reactions. nih.gov Common strategies include:

Ring-Closing Metathesis (RCM): This powerful reaction utilizes a ruthenium or molybdenum catalyst to form a double bond within a diene precursor, effectively closing the ring. acs.org

Reductive Amination: Intramolecular reductive amination of a precursor containing both an amine and an aldehyde or ketone functionality is a widely used method for constructing the piperidine ring. nih.gov

Michael Addition: Intramolecular Michael addition of an amine to an α,β-unsaturated carbonyl system can also lead to the formation of the piperidine ring. acs.org

Radical Cyclization: Radical-mediated cyclization of unsaturated precursors can be an effective way to form the piperidine ring. mdpi.com

Cascade Reactions and Multicomponent Transformations in Piperidin-2-ylmethanamine Dihydrochloride (B599025) Synthesis

Cascade reactions and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex piperidine derivatives from simple starting materials.

Cascade Reactions: These reactions involve a series of intramolecular transformations that occur in a single pot, often triggered by a single event. For example, a cascade reaction involving amide activation, reduction, and intramolecular nucleophilic substitution has been developed for the synthesis of piperidines from halogenated amides. mdpi.com Chemo-enzymatic cascade reactions have also been employed for the synthesis of piperidin-2-ones. researchgate.net

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants. nih.govmdpi.com The Ugi and Passerini reactions are well-known examples of MCRs that can be adapted for the synthesis of complex piperidine-containing scaffolds. nih.gov These reactions are highly valuable in diversity-oriented synthesis for the rapid generation of compound libraries. rsc.org

The following table summarizes some key cascade and multicomponent reactions used in piperidine synthesis:

| Reaction Type | Key Features | Product Type | Reference |

| Cascade Reaction | Amide activation, reduction, intramolecular cyclization | Piperidines | mdpi.com |

| Chemo-enzymatic Cascade | Nitrile hydratase catalyzed step | Piperidin-2-ones | researchgate.net |

| Ugi Multicomponent Reaction | Amine, aldehyde/ketone, carboxylic acid, isocyanide | α-Acylamino amides | nih.gov |

| Multicomponent Domino Reaction | Aromatic aldehydes, 4-hydroxycoumarin, 3-aminopyrazoles | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | rsc.org |

Investigations into Regioselectivity and Diastereoselectivity in Derivatization

Controlling the regioselectivity and diastereoselectivity of reactions is paramount in the synthesis of specific stereoisomers of piperidine derivatives, which often exhibit distinct biological activities.

Regioselectivity: The selective functionalization of a particular position on the piperidine ring is a significant challenge. The outcome of a reaction can be influenced by factors such as the nature of the substituent on the nitrogen atom, the choice of catalyst, and the reaction conditions. For example, in the C-H functionalization of piperidines, the site of reaction (C2, C3, or C4) can be controlled by the choice of rhodium catalyst and the amine protecting group. nih.gov

Diastereoselectivity: The formation of a specific diastereomer is often crucial for biological activity. Diastereoselectivity can be controlled through various strategies, including:

Substrate Control: The existing stereocenters in the starting material can direct the stereochemical outcome of a reaction.

Reagent Control: The use of chiral reagents or catalysts can induce high levels of diastereoselectivity. For instance, stereoselective hydrogenation of a double bond in a piperidine precursor can lead to the formation of a specific diastereomer. acs.org

Cyclization Stereochemistry: The stereochemical course of ring-closing reactions can often be predicted and controlled. For example, intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylates can proceed with high diastereoselectivity to form cis-2,5-disubstituted pyrrolidines. nih.gov

Mechanistic Organic Chemistry Studies Involving Piperidin 2 Ylmethanamine Dihydrochloride

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving the piperidin-2-ylmethanamine core are diverse, encompassing intramolecular cyclizations, reductive aminations, and multicomponent reactions. mdpi.comnih.govnih.gov The elucidation of these pathways often relies on a combination of experimental studies and computational modeling to map out the energy landscapes and identify key transition states that govern product formation and stereoselectivity.

Intramolecular cyclization is a common strategy for constructing polycyclic systems from piperidine (B6355638) derivatives. researchgate.netmdpi.com For instance, derivatives of piperidin-2-ylmethanamine, such as N-aryl acrylamides, can undergo cyclization to form complex heterocyclic structures. mdpi.comresearchgate.net These reactions can proceed through various mechanisms, including radical pathways initiated by photoredox catalysis or metal-catalyzed processes. mdpi.comrsc.org The regioselectivity of these cyclizations, such as 5-exo versus 6-endo ring closures, is often dictated by Baldwin's rules, though exceptions can occur due to steric and electronic constraints imposed by the piperidine ring and its substituents. nih.gov

Computational studies, particularly using density functional theory (DFT), have been instrumental in understanding the transition states of reactions involving the piperidine framework. A notable study on the asymmetric C-alkylation of chiral enamines derived from 2,2,6-trialkylpiperidides revealed that the stereochemical outcome is controlled by the conformation of the piperidine ring in the transition state. nih.gov The calculations showed that to minimize A(1,3) strain, a C-6 alkyl substituent preferentially occupies an axial position, which sterically shields one face of the enamine, directing the incoming electrophile to the opposite face. nih.gov This model of a conformationally locked transition state is critical for predicting and explaining the high levels of asymmetric induction observed in such reactions. nih.gov

Furthermore, the study of acid-mediated stereoselective intramolecular cyclization of enones has shown that the initially formed trans-isomer can convert to the more stable cis-isomer over time, highlighting the importance of reaction duration in controlling the diastereomeric ratio of the products. mdpi.com This kinetic versus thermodynamic control is a key aspect of the reaction pathway.

Role of Key Intermediates (e.g., Aziridinium (B1262131) Ions, Palladium Complexes)

The transformation of piperidine derivatives often proceeds through highly reactive intermediates that are not directly observed but play a pivotal role in the reaction mechanism. Aziridinium ions and palladium complexes are two such classes of intermediates that have been extensively studied in the context of piperidine chemistry.

Aziridinium ions are strained, three-membered heterocyclic cations that serve as potent electrophiles. mdpi.comresearchgate.net They can be generated intramolecularly from piperidine derivatives bearing a leaving group at the β-position to the nitrogen atom. For example, aza-cyclic compounds with a hydroxymethyl group at the α-position, a structure related to piperidin-2-ylmethanol, can form bicyclic aziridinium ions upon activation of the hydroxyl group. mdpi.com These bicyclic intermediates are highly reactive and undergo regioselective and stereospecific ring-opening upon attack by a wide range of nucleophiles, including amines and thiolates, providing access to substituted piperidines or ring-contracted pyrrolidines. mdpi.comnih.gov The regiochemistry of the nucleophilic attack (at the bridgehead vs. the bridge position) is dependent on the nature of the nucleophile. mdpi.com This strategy has been applied to the synthesis of biologically important molecules, demonstrating the synthetic utility of these transient intermediates. mdpi.com

Palladium complexes are central to many modern synthetic transformations involving piperidine derivatives. mdpi.com In catalysis, palladium can cycle through various oxidation states, typically Pd(0) and Pd(II), to facilitate bond formation. Palladium-catalyzed reactions such as hydrogenation, cross-coupling, and aza-Heck cyclizations are widely used for the synthesis and functionalization of piperidines. nih.gov

Derivatives of piperidin-2-ylmethanamine can act as ligands for palladium, forming well-defined complexes. The coordination chemistry of Pd(II) with various amine ligands, including those with piperidine or piperazine (B1678402) scaffolds, has been investigated to understand their stability, lability, and potential as anti-cancer agents. nih.govnih.gov These studies show that Pd(II) typically adopts a square-planar geometry. nih.gov The lability of palladium complexes is significantly higher than their platinum counterparts, which has implications for their mechanism of action and metabolism in biological systems. nih.govnih.gov The design of the ligand, including the number of donor atoms and the steric bulk, can influence the stability and reactivity of the palladium complex, preventing the formation of inactive species like dihydroxo-bridged dimers. nih.gov

Catalyst Design and Performance in Reactions Mediated by Piperidine Moieties

The design of efficient catalysts is paramount for controlling the reactivity and selectivity of transformations involving piperidine derivatives. This includes the development of metal-based catalysts, organocatalysts, and dual catalytic systems where a piperidine moiety can itself be part of the catalyst.

A variety of metal catalysts have been developed for piperidine synthesis, including those based on rhodium, iridium, and palladium. mdpi.comorganic-chemistry.org For instance, Pd(II)-catalyzed 1,3-chirality transfer reactions have been employed for the stereoselective synthesis of 2,6-disubstituted piperidines from allylic alcohols. ajchem-a.com The choice of solvent was found to be crucial, with tetrahydrofuran (B95107) providing the highest stereoselectivity. ajchem-a.com Similarly, zinc(II) has been shown to catalyze the nucleophilic addition of piperidine derivatives to nitriles to form amidines. rsc.org

Piperidine and its simple derivatives can also function as effective organocatalysts. In a notable example, piperidine, in combination with molecular iodine, acts as a dual catalytic system for the one-pot, three-component synthesis of coumarin-3-carboxamides. nih.gov Control experiments suggested a mechanism where piperidine catalyzes the initial formation of an imine, which then undergoes further reaction. nih.gov Piperidine has also been used to mediate [3+3] cyclization reactions to generate complex heterocyclic systems under mild conditions. nih.gov

The performance of these catalysts is assessed by several metrics, including chemical yield, diastereoselectivity, and enantioselectivity. For the piperidine-iodine catalyzed synthesis of coumarin-3-carboxamides, a range of substrates were tested, with yields varying based on the steric hindrance of the amine reactant. nih.gov

Table 1: Effect of Amine Structure on Yield in a Piperidine/Iodine Catalyzed Multicomponent Reaction nih.gov

| Amine Reactant | Product Yield (%) |

| Ethanolamine | 85 |

| (R)-(-)-2-Phenylglycinol | 50 |

This data highlights how catalyst and substrate structure are intricately linked to reaction efficiency.

Kinetic Analysis of Derivatization and Cyclization Reactions

Kinetic analysis provides quantitative insight into reaction rates, mechanisms, and the factors that control them. Studies on the derivatization and cyclization of piperidine-containing molecules have revealed important details about their reaction dynamics.

A kinetic study of the reaction between various substituted isatin (B1672199) derivatives and piperidine in aqueous methanol (B129727) demonstrated that the reaction follows second-order kinetics—first order with respect to both isatin and piperidine. maxapress.com The reaction proceeds via nucleophilic attack of piperidine on the isatin carbonyl group, followed by ring opening. maxapress.com By measuring the reaction rates at different temperatures, the activation parameters were determined.

Table 2: Activation Parameters for the Reaction of 5-Substituted Isatins with Piperidine maxapress.com

| Substituent | ΔH# (kJ/mol) | ΔS# (J/mol·K) | ΔG# (kJ/mol) |

| H | 70.60 | -88.0 | 96.86 |

| Me | 80.00 | -55.8 | 96.63 |

| Cl | 64.90 | -105.0 | 96.19 |

| Br | 65.00 | -105.0 | 96.25 |

In cyclization reactions, kinetic factors often determine the diastereoselectivity of the product. For example, in the copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins to form pyrrolidines and piperidines, the modest levels of diastereoselectivity were attributed to the high reaction temperatures required, which can overcome the small energy differences between competing transition states. nih.gov This highlights the delicate balance between reactivity and selectivity that must be managed in synthetic design.

Applications of Piperidin 2 Ylmethanamine Dihydrochloride in Complex Molecule Synthesis and Design

Role as a Versatile Building Block in Organic Synthesis

The utility of piperidin-2-ylmethanamine dihydrochloride (B599025) in organic synthesis stems from its bifunctional nature, containing both a secondary amine within the piperidine (B6355638) ring and a primary aminomethyl group. evitachem.com This arrangement allows for selective chemical modifications at different points of the molecule, providing a pathway to a wide array of more complex structures. The piperidine ring itself is a common motif in many biologically active compounds and natural products, making derivatives of piperidin-2-ylmethanamine attractive starting materials for synthetic campaigns. whiterose.ac.ukijnrd.org

Precursor in the Synthesis of Diverse Organic Molecules

Piperidin-2-ylmethanamine dihydrochloride is a precursor for a multitude of organic molecules, owing to the reactivity of its amine functionalities. evitachem.com These amine groups can readily undergo reactions such as alkylation, acylation, and nucleophilic substitution, allowing for the introduction of various substituents and the construction of larger molecular frameworks. evitachem.com For instance, the synthesis of substituted piperidines is a significant area of research, with methods like catalytic hydrogenation of pyridine (B92270) precursors being a common strategy to produce the core piperidine structure. nih.govgoogle.com The resulting piperidine derivatives can then be further functionalized. The ability to perform these transformations makes piperidin-2-ylmethanamine and related structures key starting points for creating libraries of compounds with diverse chemical properties.

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halides | Substituted amines |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Reductive Amination | Aldehydes, Ketones | Substituted amines |

| Nucleophilic Substitution | Electrophiles | Varied substituted piperidines |

This table summarizes common reactions involving piperidine derivatives like piperidin-2-ylmethanamine.

Application in the Construction of Specialty Chemicals and Fine Chemicals

The piperidine structural motif is integral to numerous specialty and fine chemicals, including those used in the pharmaceutical and agrochemical industries. ijnrd.org Piperidin-2-ylmethanamine dihydrochloride serves as a valuable starting material for these applications. Its derivatives are used in the production of rubber accelerators, which are crucial for the vulcanization process. ijnrd.org Furthermore, the versatility of the piperidine scaffold allows for its incorporation into a range of other specialty chemicals, highlighting the industrial relevance of this compound class. wikipedia.orgijnrd.org

Contribution to Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.govwhiterose.ac.uknih.gov This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. nih.gov Piperidine-containing fragments are of particular interest due to their three-dimensional character, which can offer better exploration of the chemical space compared to the flat, aromatic compounds that have traditionally dominated fragment libraries. nih.govnih.gov

Design and Synthesis of Three-Dimensional Fragments for Pharmaceutical Space Exploration

The development of fragment libraries with greater three-dimensional (3D) character is a key objective in modern FBDD. nih.govwhiterose.ac.uk Molecules with more sp³-hybridized centers, like those found in the piperidine ring, provide access to a broader range of molecular shapes beyond the flat structures of sp²-rich aromatic compounds. nih.gov Research has focused on the synthesis of diverse piperidine-based 3D fragment building blocks. whiterose.ac.uknih.gov For example, the synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates has been reported, which can then be converted into a virtual library of 3D fragments suitable for FBDD campaigns. nih.gov These fragments are designed to adhere to the "rule-of-three" guidelines for fragment-based screening, which generally include a molecular weight under 300 Da, a cLogP less than 3, and no more than three hydrogen bond donors and acceptors. whiterose.ac.ukh1.co

| Property | "Rule-of-Three" Guideline |

| Molecular Weight (MW) | < 300 Da |

| cLogP | < 3 |

| Hydrogen Bond Donors | ≤ 3 |

| Hydrogen Bond Acceptors | ≤ 3 |

This table outlines the "Rule-of-Three" guidelines for fragment-based drug discovery.

Scaffold Modification for Enhanced Ligand Efficiency in Drug Design

Once a fragment that binds to a target is identified, the next step in FBDD is to optimize its binding affinity and other properties. Piperidin-2-ylmethanamine dihydrochloride and its derivatives can serve as scaffolds that can be systematically modified to improve ligand efficiency. nih.govnih.gov Ligand efficiency is a measure of the binding energy per heavy atom of a molecule and is a critical parameter in fragment-based lead optimization. The process often involves a "deconstruction-reconstruction" approach, where known ligands are broken down into their constituent fragments, which are then reassembled in novel combinations to create new scaffolds with improved properties. nih.gov For example, piperidine-based hybrid inhibitors have been designed by deconstructing the structures of existing compounds and then reconstructing them to create new molecules with enhanced selectivity and potency. nih.gov

Development of Enzyme Inhibitors and Receptor Modulators

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of enzyme inhibitors and receptor modulators. nih.govajchem-a.com The conformational flexibility of the piperidine ring allows it to adopt various shapes to fit into the binding sites of proteins.

Derivatives of piperidine have been investigated for their potential to inhibit a variety of enzymes. For instance, piperidine derivatives have been designed and synthesized as inhibitors of enzymes such as IκB kinase (IKKb), which is involved in inflammatory processes. nih.gov In another example, a series of piperidine derivatives were synthesized and evaluated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for the survival of Mycobacterium tuberculosis. nih.gov Additionally, piperidine-containing compounds have been developed as potent inhibitors of HIV-1 protease, a key enzyme in the life cycle of the HIV virus. nih.gov

The versatility of the piperidine scaffold also extends to the development of receptor modulators. For example, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors of ALK and ROS1 kinases, which are important targets in cancer therapy. nih.gov These compounds have shown the potential to overcome resistance to existing drugs. nih.gov

Utility in Asymmetric Catalysis

The chiral nature of piperidin-2-ylmethanamine dihydrochloride makes it an attractive building block for the synthesis of chiral ligands used in asymmetric catalysis. acs.org Chiral diamines and their derivatives are known to be effective organocatalysts and ligands for metal-catalyzed reactions. researchgate.netrsc.orgrsc.org

Piperidin-2-ylmethanamine can serve as a reactant for the synthesis of more complex chiral ligands, such as annulated N-heterocyclic carbenes (NHCs). sigmaaldrich.com These NHC ligands, when complexed with transition metals, can catalyze a wide range of asymmetric transformations with high enantioselectivity. The development of new chiral catalysts derived from readily available chiral amines like piperidin-2-ylmethanamine is a continuous effort in the field of catalysis. rsc.org

Exploration of Novel Chemical Space through Piperidine Analogue Synthesis

In modern drug discovery, there is a growing emphasis on moving away from flat, two-dimensional molecules towards more three-dimensional structures to access novel chemical space and improve drug-like properties. The synthesis of libraries of 3D fragments is a key strategy in this endeavor. whiterose.ac.ukrsc.org

Piperidin-2-ylmethanamine dihydrochloride is an excellent starting material for the synthesis of diverse piperidine-based 3D fragments. chemimpex.com Its bifunctional nature allows for the introduction of a wide array of substituents, leading to a large number of structurally diverse analogs. whiterose.ac.ukrsc.org The synthesis of regio- and diastereoisomers of substituted piperidines allows for a systematic exploration of 3D chemical space. whiterose.ac.ukrsc.org These fragment libraries are then used in screening campaigns to identify novel hits for various biological targets. The synthesis of fluorinated piperidines and other derivatives further expands the accessible chemical space and allows for the fine-tuning of properties like basicity and lipophilicity. acs.org

Computational and Theoretical Chemistry Investigations of Piperidin 2 Ylmethanamine Dihydrochloride

Density Functional Theory (DFT) for Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of piperidin-2-ylmethanamine dihydrochloride (B599025), DFT calculations, particularly using functionals like B3LYP with a suitable basis set such as 6-311G**, are employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. nih.gov

DFT studies on related piperidine (B6355638) compounds have shown that the piperidine ring typically adopts a chair conformation, which is the most stable arrangement. nih.gov For piperidin-2-ylmethanamine dihydrochloride, DFT would be used to calculate bond lengths, bond angles, and dihedral angles, confirming the chair conformation and determining the orientation of the aminomethyl substituent at the C2 position. The protonation of the two nitrogen atoms in the dihydrochloride form significantly influences the electronic distribution and geometry.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap implies higher stability. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Properties for a Substituted Piperidine Scaffold

| Property | Description | Typical Calculated Value/Observation |

| Optimized Geometry | The lowest energy 3D structure. | Piperidine ring in a chair conformation. |

| Bond Lengths (Å) | The equilibrium distance between atomic nuclei. | C-N: ~1.47 Å, C-C: ~1.53 Å, C-H: ~1.09 Å |

| Bond Angles (°) | The angle formed by three consecutive atoms. | C-N-C: ~112°, C-C-C: ~111° |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |

Note: The values in this table are representative for a generic substituted piperidine and would need to be specifically calculated for Piperidin-2-ylmethanamine dihydrochloride.

Molecular Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as piperidin-2-ylmethanamine, might interact with a biological target, typically a protein or enzyme.

For piperidin-2-ylmethanamine dihydrochloride, molecular docking studies would involve placing the molecule into the active site of a target receptor. The process calculates the binding energy and identifies the key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The protonated amine groups in the dihydrochloride salt are particularly important for forming strong hydrogen bonds with acceptor residues in the target's active site. researchgate.net

Studies on various piperidine derivatives have successfully used molecular docking to identify potential biological targets and to elucidate the structural basis for their activity. diva-portal.orgmdpi.com For instance, docking studies on piperidine analogs have revealed crucial interactions with amino acid residues in the active sites of enzymes like dihydrofolate reductase and various protein kinases. nih.gov

Table 2: Typical Molecular Docking Parameters and Findings for Piperidine Derivatives

| Parameter | Description | Example Finding |

| Binding Affinity (kcal/mol) | The strength of the interaction between the ligand and the target. | Lower negative values indicate stronger binding. |

| Hydrogen Bonds | Key directional interactions between the ligand and receptor. | The amine and aminomethyl groups are potential H-bond donors. |

| Interacting Residues | Specific amino acids in the target's active site that interact with the ligand. | e.g., Asp, Glu, Ser, Thr are common H-bond partners. |

| Docking Score | A scoring function's estimate of the binding free energy. | Used to rank different ligands or binding poses. |

| RMSD (Å) | Root-mean-square deviation between the docked pose and a reference. | Values < 2 Å are generally considered a good prediction. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of compounds with their experimentally determined activities. tandfonline.com

For a class of compounds like piperidine derivatives, a QSAR study would involve compiling a dataset of molecules with varying substituents and their corresponding biological activities (e.g., IC₅₀ values). nih.gov Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, are calculated for each compound. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model. tandfonline.comtandfonline.com

A validated QSAR model can be used to predict the activity of new, unsynthesized piperidine derivatives, thereby guiding the optimization of the lead compound, piperidin-2-ylmethanamine, to enhance its therapeutic efficacy. nih.gov The models can highlight which structural features are most important for the desired activity.

Table 3: Key Components of a QSAR Study on Piperidine Derivatives

| Component | Description | Example |

| Dataset | A collection of compounds with known biological activity. | A series of piperidine analogs with measured enzyme inhibitory concentrations. |

| Molecular Descriptors | Numerical representations of chemical information. | Topological descriptors, 3D-MoRSE descriptors, RDF descriptors. nih.gov |

| Statistical Method | The algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Genetic Algorithm (GA). tandfonline.comnih.gov |

| Model Validation | The process of assessing the robustness and predictive power of the model. | Leave-one-out cross-validation (Q²), external validation (R²pred). tandfonline.com |

| Applicability Domain | The chemical space in which the model's predictions are reliable. | Defined by the range of descriptor values in the training set. |

Conformational Analysis and Energetic Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like piperidin-2-ylmethanamine, understanding its conformational preferences is crucial as the biologically active conformation is often the one that binds to the target receptor.

The piperidine ring itself can exist in several conformations, with the chair form being the most stable. ias.ac.in The introduction of a substituent at the C2 position leads to the possibility of axial and equatorial orientations. The relative stability of these conformers is influenced by steric and electronic effects. nih.gov For 2-substituted piperidines, the preference for an axial or equatorial position of the substituent depends on the nature of the substituent and any groups on the piperidine nitrogen. nih.gov

Computational methods, such as molecular mechanics or quantum mechanics, can be used to perform a systematic search of the conformational space of piperidin-2-ylmethanamine. This allows for the mapping of the potential energy surface, identifying low-energy conformers and the energy barriers between them. This energetic landscape provides a detailed picture of the molecule's flexibility and the relative populations of different conformations at a given temperature. Such studies have shown that for some N-acylpiperidines, a 2-substituent is favored in the axial orientation due to pseudoallylic strain. nih.gov

Table 4: Conformational States and Energy Differences for a 2-Substituted Piperidine

| Conformation | Substituent Orientation | Relative Energy (kcal/mol) | Key Features |

| Chair 1 | Equatorial | 0 (Reference) | Generally the most stable conformer, minimizing steric clashes. |

| Chair 2 | Axial | 1.0 - 3.0 | Higher in energy due to 1,3-diaxial interactions. |

| Twist-Boat | - | > 5.0 | A flexible, higher-energy intermediate between chair forms. |

| Boat | - | > 6.0 | Generally unstable due to flagpole interactions. |

Note: The relative energies are illustrative and depend on the specific substituent and computational method.

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry for Piperidin-2-ylmethanamine Dihydrochloride (B599025) Synthesis

The chemical industry is increasingly focusing on developing sustainable and environmentally friendly synthesis methods. nih.gov For Piperidin-2-ylmethanamine dihydrochloride, this translates to a move away from traditional synthetic routes that often rely on harsh conditions and hazardous reagents.

One promising green approach is the use of biocatalysis. Researchers have successfully employed immobilized lipase (B570770) B from Candida antarctica (CALB) for the synthesis of piperidine (B6355638) derivatives. rsc.orgrsc.org This method offers high yields and the potential for catalyst reuse, significantly reducing waste and environmental impact. rsc.org Another innovative strategy involves the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan (B21128) to produce 2-aminomethylpiperidine, a key precursor. rsc.orgrsc.orgberkeley.edu This process utilizes a Pt/γ-Al2O3 catalyst under mild conditions, achieving a yield of 72.0%. rsc.orgberkeley.edu

These biocatalytic and bio-renewable approaches represent a significant step forward in the sustainable production of piperidine-containing compounds. Further research in this area is expected to focus on optimizing reaction conditions, exploring new enzyme systems, and expanding the range of bio-based starting materials.

Expanding the Scope of Derivatization for Novel Chemical Functionalities

The inherent chemical reactivity of the primary amine and the secondary amine within the piperidine ring of Piperidin-2-ylmethanamine makes it an ideal scaffold for derivatization. evitachem.com The ability to introduce a wide array of functional groups opens up possibilities for creating novel molecules with tailored properties for various applications.

Recent research has focused on creating diverse libraries of piperidine derivatives for pharmacological screening. researchgate.netmdpi.com Techniques such as N-acylation, N-alkylation, and condensation reactions are being employed to attach different substituents to the piperidine nitrogen and the exocyclic amine. evitachem.com For instance, coupling with arylethylamine has led to the development of potent and selective human beta3-adrenoceptor agonists. nih.gov The synthesis of vindoline-piperazine conjugates has also shown promise in developing new anticancer agents. mdpi.com

The modular nature of these synthetic strategies allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. news-medical.net Future efforts will likely concentrate on developing more efficient and stereoselective derivatization methods to access a wider range of complex and three-dimensional piperidine structures. chemistryviews.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Piperidin-2-ylmethanamine Dihydrochloride-based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and piperidine-based compounds are no exception. mednexus.orgresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to predict the potential of new compounds, significantly accelerating the research and development process. nih.govnih.gov

For Piperidin-2-ylmethanamine dihydrochloride and its derivatives, AI and ML algorithms can be used to:

Predict Biological Activity: By analyzing the structural features of known active and inactive piperidine derivatives, ML models can predict the pharmacological activity of novel, untested compounds. nih.govnih.gov

Optimize Lead Compounds: AI can guide the modification of a lead compound's structure to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov

De Novo Drug Design: Generative AI models can design entirely new piperidine-based molecules with desired pharmacological profiles. mdpi.com

Predict Drug-Target Interactions: Computational models can predict how a piperidine derivative will interact with specific biological targets, providing insights into its mechanism of action. rsc.orgresearchgate.net

Recent studies have demonstrated the use of in silico methods to predict the biological activity spectra of new piperidine derivatives, identifying potential applications in treating cancer and central nervous system diseases. clinmedkaz.org As the quality and quantity of biological data continue to grow, the predictive power of AI and ML models is expected to increase, making them indispensable tools in the design of next-generation piperidine-based therapeutics.

Exploration in Advanced Materials Science Applications

Beyond its traditional use in pharmaceuticals, the unique structural features of Piperidin-2-ylmethanamine make it a valuable building block in the development of advanced materials. chemimpex.com Its ability to act as a ligand for metal ions and its potential for incorporation into polymeric structures are key to its versatility in this field. chemimpex.com

Current and emerging research in this area includes:

Polymer Chemistry: Piperidin-2-ylmethanamine can be used as a monomer or a cross-linking agent in the synthesis of specialty polymers. Its incorporation can enhance properties such as thermal stability, mechanical strength, and chemical resistance. chemimpex.com

Coordination Chemistry and Catalysis: The nitrogen atoms in the piperidine ring and the aminomethyl group can coordinate with metal ions to form stable complexes. These complexes can have catalytic activity, finding applications in various chemical transformations. chemimpex.comijnrd.org

Bioactive Films: Researchers have explored the preparation of piperidine-based sodium alginate/poly(vinyl alcohol) films. nih.gov These films exhibit antimicrobial properties and have the potential for controlled release of therapeutic molecules, making them suitable for applications in drug delivery and wound healing. nih.gov

The future of Piperidin-2-ylmethanamine in materials science will likely involve the design of novel polymers with tailored functionalities, the development of more efficient and selective catalysts, and the creation of smart materials that respond to external stimuli.

Q & A

Basic: What are the standard synthetic routes for Piperidin-2-ylmethanamine dihydrochloride?

Answer:

The compound is synthesized via nucleophilic substitution between 2-chloropyridine and piperidine in a polar aprotic solvent (e.g., dimethylformamide, DMF) using potassium carbonate (K₂CO₃) as a base. The intermediate is treated with hydrochloric acid (HCl) to form the dihydrochloride salt. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and scalability .

Advanced: How can researchers optimize the synthetic yield of Piperidin-2-ylmethanamine dihydrochloride?

Answer:

Optimization strategies include:

- Reaction Parameters: Vary temperature (40–80°C) and time (12–24 hours) to balance yield and byproduct formation.

- Solvent Selection: Test polar aprotic solvents (DMF, DMSO) for improved solubility and reaction kinetics.

- Purification: Use recrystallization (ethanol/water mixtures) or silica gel chromatography to isolate high-purity product.

- Process Monitoring: Track reaction progress via TLC or HPLC to identify optimal termination points .

Basic: What analytical techniques are recommended for characterizing Piperidin-2-ylmethanamine dihydrochloride?

Answer:

- Structural Confirmation: ¹H/¹³C NMR to verify the piperidine and pyridine moieties.

- Purity Assessment: HPLC (>98% purity) with UV detection at 254 nm.

- Molecular Weight: High-resolution mass spectrometry (HRMS) or elemental analysis to confirm stoichiometry of the hydrochloride salt .

Advanced: How should researchers address contradictions in reported reactivity data of Piperidin-2-ylmethanamine derivatives?

Answer:

- Standardized Conditions: Replicate experiments under controlled pH, temperature, and solvent systems.

- Mechanistic Studies: Use kinetic profiling (e.g., time-resolved NMR) to identify rate-limiting steps.

- Computational Modeling: Apply density functional theory (DFT) to predict reactive sites and compare with experimental data .

Basic: What are the primary research applications of Piperidin-2-ylmethanamine dihydrochloride in biological studies?

Answer:

- Enzyme Inhibition: Used to synthesize inhibitors targeting proteases or kinases.

- Receptor Ligands: Explored in GPCR or ion channel modulation studies via radioligand binding assays.

- Structural Probes: Serves as a scaffold for X-ray crystallography to resolve binding conformations .

Advanced: What experimental strategies are effective in studying the compound's role as a neurotransmitter analog?

Answer:

- Electrophysiology: Patch-clamp assays to assess ion channel modulation (e.g., NMDA receptors).

- In Silico Docking: Molecular dynamics simulations to predict binding affinity at synaptic receptors.

- In Vivo Models: Behavioral assays (e.g., locomotor activity) in rodents with pharmacokinetic profiling .

Basic: What safety precautions are necessary when handling Piperidin-2-ylmethanamine dihydrochloride?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Emergency Measures: Rinse skin/eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced: How to design stability studies for this compound under varying physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.